Methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
Overview
Description
Methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H7F3N4O2 It is a pyrimidine derivative that features a trifluoromethyl group at the 4-position, a hydrazinyl group at the 2-position, and a methyl ester at the 5-position
Mechanism of Action
Target of Action
Methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They are also used as derivatization reagents for the simultaneous determination of testosterone (T) and dihydrotestosterone (DHT) in murine tissue and serum .
Mode of Action
The compound interacts with its targets, leading to significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the endoplasmic reticulum (ER) stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The inhibition of these pathways leads to promising neuroprotective and anti-inflammatory properties .
Result of Action
The compound exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . It also shows significant anti-neuroinflammatory properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C . .
Biochemical Analysis
Biochemical Properties
Methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate has been shown to interact with various biomolecules. In particular, it has been found to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . This suggests that it may interact with enzymes and proteins involved in these biochemical pathways.
Cellular Effects
In cellular models, this compound has demonstrated promising neuroprotective activity. It has been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that it may influence cell function by modulating cell signaling pathways and gene expression related to ER stress and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound appears to involve the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that the compound has favorable interactions with active residues of ATF4 and NF-kB proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the reaction of 2-hydrazino-4-(trifluoromethyl)pyrimidine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazino-4-(trifluoromethyl)pyrimidine: Lacks the methyl ester group but shares the hydrazinyl and trifluoromethyl groups.
Methyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate: Similar structure but with an amino group instead of a hydrazinyl group.
Uniqueness
Methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is unique due to the presence of both the hydrazinyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N4O2/c1-16-5(15)3-2-12-6(14-11)13-4(3)7(8,9)10/h2H,11H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMNVGGTQCLNNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1C(F)(F)F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379478 | |
Record name | Methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-28-7 | |
Record name | 5-Pyrimidinecarboxylic acid, 2-hydrazinyl-4-(trifluoromethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175137-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175137-28-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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